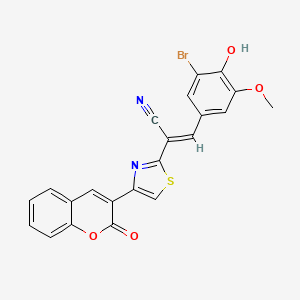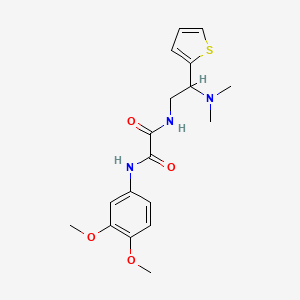
N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide, commonly known as DMT, is a synthetic compound that has gained significant attention in the field of scientific research. DMT is a member of the tryptamine family, which is a class of compounds that are structurally similar to the neurotransmitter serotonin. DMT has been found to have a wide range of biochemical and physiological effects, and its mechanism of action is still being studied.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
A novel acid-catalyzed rearrangement method involving 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for synthesizing a variety of di- and mono-oxalamides, showcasing the versatility of oxalamide derivatives in synthetic organic chemistry (Mamedov et al., 2016). This method underscores the potential for the creation of novel compounds with intricate structures, possibly including molecules similar to the chemical structure .
Development of Fluorescent Probes
Research into polythiophene-based conjugated polymers for sensing applications has shown that these materials, incorporating elements such as dimethylamino and thiophene units, exhibit high selectivity and sensitivity towards certain metal ions in aqueous solutions, demonstrating their potential as fluorescent probes (Guo et al., 2014). This area of research highlights the utility of molecules with structural similarities in the development of new sensors for environmental monitoring or biomedical diagnostics.
Antiproliferative Agents
A series of newly synthesized thiophene derivatives, including molecules with structural features akin to the given compound, have been tested for their antiproliferative activity, showing significant effects on breast and colon cancer cell lines (Ghorab et al., 2013). These findings indicate the potential of such molecules in the development of new chemotherapeutic agents.
Ligands for Metal Complexes
Studies involving the synthesis of tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]-N'-substituted benzamidine ligands for rhenium and technetium complexes have been conducted, showcasing the application of complex molecules in creating metal complexes with potential uses in radiopharmaceuticals and imaging agents (Huy et al., 2008).
Material Science and Polymer Chemistry
Research on the synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, incorporating elements such as thiophene and dimethylamino groups, contributes to advancements in material science, particularly in the development of materials with specific optical, thermal, and electrochemical properties (Tapia et al., 2010). Such materials have applications ranging from electronic devices to smart materials that respond to environmental stimuli.
Propiedades
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-21(2)13(16-6-5-9-26-16)11-19-17(22)18(23)20-12-7-8-14(24-3)15(10-12)25-4/h5-10,13H,11H2,1-4H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKJGCWJOSUMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

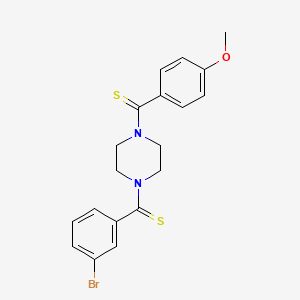
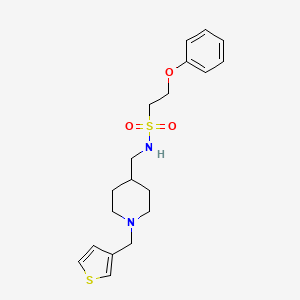
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2931111.png)
![2-(methylsulfanyl)-N-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2931112.png)
![[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate](/img/no-structure.png)
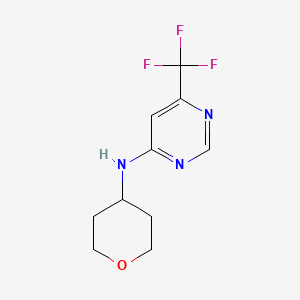
![N-(4-methoxyphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2931116.png)

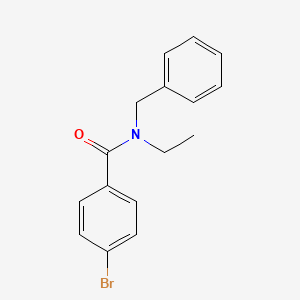
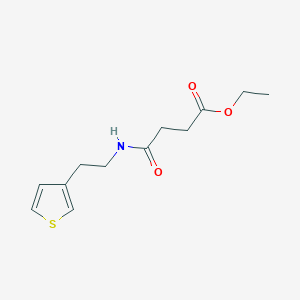
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2931124.png)
![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2931125.png)
